molecular formula C7H6BrCl2NO2 B12305549 2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride

Cat. No.: B12305549
M. Wt: 286.93 g/mol
InChI Key: VOJRIVXAQIENMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H5BrClNO2·HCl It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the nitration of 3-chlorobenzoic acid, followed by reduction to form 3-chloro-4-aminobenzoic acid. Subsequent bromination yields 2-Amino-5-bromo-3-chlorobenzoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro substituents on the benzene ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride is unique due to the specific arrangement of amino, bromo, and chloro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6BrCl2NO2

Molecular Weight

286.93 g/mol

IUPAC Name

2-amino-5-bromo-3-chlorobenzoic acid;hydrochloride

InChI

InChI=1S/C7H5BrClNO2.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H

InChI Key

VOJRIVXAQIENMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Cl

Origin of Product

United States

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